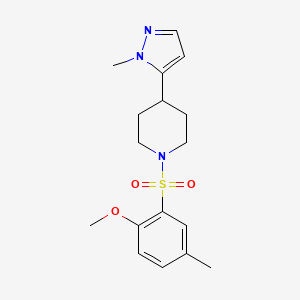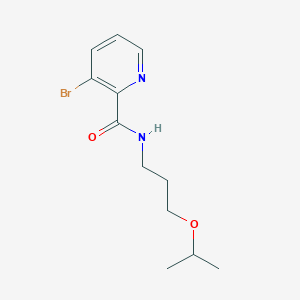![molecular formula C18H22N2O3S B7679838 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide, also known as E-4031, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. E-4031 is a potassium channel blocker that has been used to study the physiological and biochemical effects of potassium channels in cells. In
Mécanisme D'action
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide blocks the Ikr current by binding to the pore-forming subunit of the channel, which prevents the flow of potassium ions across the cell membrane. This results in a prolongation of the cardiac action potential and an increased risk of arrhythmias. In pancreatic beta cells, this compound inhibits insulin secretion by blocking the KATP channel, which regulates the release of insulin in response to glucose levels. In neurons, this compound has been shown to modulate the firing rate by affecting the voltage-dependent potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the prolongation of the cardiac action potential, inhibition of insulin secretion, and modulation of neuronal excitability. It has also been shown to induce apoptosis in cancer cells by inhibiting the potassium channels that regulate cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide in lab experiments is its specificity for potassium channels, which allows researchers to study the role of these channels in various physiological and pathological conditions. However, one limitation of using this compound is its potential to induce arrhythmias in cardiac myocytes, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for research on 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide, including the development of more selective potassium channel blockers, the identification of new targets for this compound in cancer cells, and the investigation of the role of potassium channels in other physiological and pathological conditions. Additionally, the use of this compound in drug discovery and development may lead to the development of new drugs for the treatment of arrhythmias, diabetes, and neurological disorders.
Conclusion:
In conclusion, this compound is a potent potassium channel blocker that has been widely used in scientific research to study the role of potassium channels in various physiological and pathological conditions. Despite its potential limitations, this compound has provided valuable insights into the mechanisms of potassium channel function and has paved the way for the development of new drugs for the treatment of a variety of diseases.
Méthodes De Synthèse
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide can be synthesized by reacting 4-amino-N,N-dimethylbenzamide with 2-ethylbenzyl chloride and then treating the resulting intermediate with sodium sulfamate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has been widely used in scientific research to study the role of potassium channels in various physiological and pathological conditions. It has been shown to block the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes, which is responsible for the repolarization of the cardiac action potential. This compound has also been used to study the role of potassium channels in regulating insulin secretion in pancreatic beta cells and in modulating neuronal excitability in the central nervous system.
Propriétés
IUPAC Name |
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-14-7-5-6-8-16(14)13-19-24(22,23)17-11-9-15(10-12-17)18(21)20(2)3/h5-12,19H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCHKZSBSZDJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)


![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B7679800.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)



![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
